molecular formula C14H20N2O B11952666 N-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

N-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

Cat. No.: B11952666
M. Wt: 232.32 g/mol
InChI Key: FVKYQHGTZNYLRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE is a chemical compound with the molecular formula C16H23N3O It is known for its unique structure, which includes an azepane ring and an ethoxy-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE typically involves the reaction of azepane with 4-ethoxy-benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route used.

Industrial Production Methods

In an industrial setting, the production of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Common industrial methods include the use of high-pressure reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-AZEPAN-2-YLIDENE-N’-(1-(4-NITRO-PHENYL)-ETHYLIDENE)-HYDRAZINE
  • N-AZEPAN-2-YLIDENE-N’-(1-(3-NITRO-PHENYL)-ETHYLIDENE)-HYDRAZINE
  • N-AZEPAN-2-YLIDENE-N’-(1-PHENYL-ETHYLIDENE)-HYDRAZINE
  • N-AZEPAN-2-YLIDENE-N’-(1-(4-BROMO-PHENYL)-ETHYLIDENE)-HYDRAZINE

Uniqueness

AZEPAN-2-YLIDENE-(4-ETHOXY-PHENYL)-AMINE is unique due to its specific combination of an azepane ring and an ethoxy-phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C14H20N2O/c1-2-17-13-9-7-12(8-10-13)16-14-6-4-3-5-11-15-14/h7-10H,2-6,11H2,1H3,(H,15,16)

InChI Key

FVKYQHGTZNYLRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NCCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.